molecular formula C22H22N2O5S2 B2912167 methyl 3-[(4-methylphenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate CAS No. 895265-47-1

methyl 3-[(4-methylphenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2912167
CAS No.: 895265-47-1
M. Wt: 458.55
InChI Key: XSYXTVGNUCUVOM-UHFFFAOYSA-N
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Description

This compound is a sulfamoyl-substituted thiophene carboxylate featuring a 4-methylphenyl group and a 2-methylphenyl carbamoyl moiety. Its molecular formula is C₂₀H₂₀N₂O₅S₂, with a molecular weight of 440.5 g/mol. The sulfamoyl (-SO₂NH-) bridge and thiophene core are critical for its structural and functional properties, which are often exploited in agrochemical and pharmaceutical research .

Properties

IUPAC Name

methyl 3-[[2-(2-methylanilino)-2-oxoethyl]-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-15-8-10-17(11-9-15)24(14-20(25)23-18-7-5-4-6-16(18)2)31(27,28)19-12-13-30-21(19)22(26)29-3/h4-13H,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYXTVGNUCUVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-methylphenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the carboxylate group. Subsequent steps involve the addition of the sulfonamide group and the aromatic rings. Common reagents used in these reactions include organometallic compounds, acids, and bases under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-methylphenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-[(4-methylphenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(4-methylphenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Structural Analogues in the Sulfonylurea Class

(a) Methyl 3-(morpholin-4-ylsulfamoyl)thiophene-2-carboxylate (C₁₁H₁₄N₂O₅S₂; MW: 330.4 g/mol)
  • Key Differences : Replaces the 4-methylphenyl and 2-methylphenyl carbamoyl groups with a morpholine ring.
(b) Methyl 3-{[(4-hydroxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]aminosulfonyl}thiophene-2-carboxylate (C₁₁H₁₁N₅O₆S₂; MW: 373.4 g/mol)
  • Key Differences : Incorporates a triazine ring instead of phenyl groups.
  • Implications : The triazine moiety is associated with herbicidal activity (e.g., sulfonylurea herbicides like metsulfuron-methyl), suggesting this compound may act as a plant acetolactate synthase (ALS) inhibitor. The target compound’s phenyl groups may confer greater lipophilicity and environmental persistence .

Substituent Variations in Sulfamoyl-Thiophene Carboxylates

(a) Methyl 3-[(4-carbamoylphenyl)sulfamoyl]thiophene-2-carboxylate (C₁₃H₁₂N₂O₅S₂; MW: 340.4 g/mol)
  • Key Differences : Features a carbamoyl (-CONH₂) group on the phenyl ring.
(b) Methyl 3-[(2-bromo-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (C₂₀H₁₈BrNO₄S₂; MW: 480.4 g/mol)
  • Key Differences : Contains a bromine atom and an additional 4-methylphenyl group on the thiophene ring.
  • The dual methylphenyl groups may increase hydrophobicity, affecting bioavailability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted LogP*
Target Compound C₂₀H₂₀N₂O₅S₂ 440.5 4-MePh, 2-MePh-carbamoyl ~3.8
Morpholine Derivative C₁₁H₁₄N₂O₅S₂ 330.4 Morpholine ~1.2
Triazine Derivative C₁₁H₁₁N₅O₆S₂ 373.4 4-Hydroxy-6-methyl-triazin-2-yl ~0.5
Carbamoylphenyl Derivative C₁₃H₁₂N₂O₅S₂ 340.4 4-Carbamoylphenyl ~2.1
Bromo-Methylphenyl Derivative C₂₀H₁₈BrNO₄S₂ 480.4 2-Bromo-4-MePh, 4-MePh-thiophene ~4.5

*LogP values estimated using fragment-based methods.

Biological Activity

Methyl 3-[(4-methylphenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications. Key areas of interest include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits notable antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Anticancer Properties : There is emerging evidence indicating that this compound may inhibit the proliferation of cancer cells. In vitro assays have shown cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.
  • Anti-inflammatory Effects : The compound has been reported to possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Studies indicate that the compound may influence ROS levels within cells, contributing to its anticancer and antimicrobial effects.
  • Cell Signaling Pathways : The compound may affect various signaling pathways, including those related to apoptosis and cell cycle regulation.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of similar sulfonamide derivatives demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for clinical applications.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies using MTT assays revealed that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25 µM. This suggests a potent anticancer effect that warrants further investigation in vivo.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HCT116 (Colon Cancer)30
HeLa (Cervical Cancer)40

Anti-inflammatory Effects

Research exploring the anti-inflammatory properties showed that treatment with the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing methyl 3-[(4-methylphenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate, and how is structural purity validated?

Methodological Answer:

  • Synthesis Routes :
    • Use multi-step organic reactions involving sulfonamide coupling (e.g., reacting thiophene-2-carboxylate precursors with sulfamoyl chloride derivatives under anhydrous conditions).
    • Optimize reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) to enhance yield, as demonstrated in analogous thiophene-sulfonamide syntheses .
  • Purity Validation :
    • Employ High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95%).
    • Confirm structural integrity via 1^1H/13^{13}C-NMR spectroscopy (e.g., characteristic peaks for methyl groups at δ 2.3–2.5 ppm and sulfamoyl protons at δ 7.1–7.3 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion detection) .

Basic Question: How can spectroscopic and crystallographic techniques characterize this compound’s molecular conformation?

Methodological Answer:

  • Spectroscopic Analysis :
    • FT-IR : Identify functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1}, sulfonamide N–H bend at ~1550 cm1^{-1}) .
    • X-ray Crystallography : Resolve 3D structure by growing single crystals in a DCM/hexane solvent system. Analyze bond angles and intermolecular interactions (e.g., hydrogen bonding between sulfamoyl and carboxylate groups) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability by heating at 10°C/min under nitrogen, noting decomposition points .

Advanced Question: What experimental designs are optimal for evaluating this compound’s bioactivity in cell-based assays?

Methodological Answer:

  • Dose-Response Studies :
    • Use a randomized block design with triplicate wells for each concentration (e.g., 0.1–100 µM) to minimize batch effects .
    • Include positive controls (e.g., known enzyme inhibitors) and vehicle controls (DMSO <0.1%).
  • Data Normalization :
    • Normalize activity data to cell viability (MTT assay) and report IC50_{50} values with 95% confidence intervals using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Assay Validation :
    • Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation assays) to confirm target specificity .
    • Quantify impurities via LC-MS and correlate with bioactivity outliers (e.g., trace solvents or byproducts may antagonize effects) .
  • Statistical Reconciliation :
    • Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity across studies, adjusting for variables like cell line origin or incubation time .

Advanced Question: What methodologies assess the environmental fate and degradation pathways of this compound?

Methodological Answer:

  • Environmental Simulation :
    • Conduct hydrolysis studies at pH 4, 7, and 10 (25–50°C) to identify degradation products (e.g., via HPLC-MS/MS) .
    • Use OECD 307 guidelines for soil degradation analysis, monitoring half-life under aerobic/anaerobic conditions .
  • Ecotoxicity Profiling :
    • Evaluate acute toxicity in Daphnia magna (48-h LC50_{50}) and algal growth inhibition (72-h IC50_{50}) to model ecosystem risks .

Advanced Question: Which computational strategies predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to dock the compound into crystal structures of target proteins (e.g., sulfotransferases or kinases). Validate poses with molecular dynamics simulations (100 ns trajectories) .
  • QSAR Modeling :
    • Build predictive models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate with leave-one-out cross-validation (R2^2 > 0.7) .

Advanced Question: How can researchers optimize HPLC conditions for quantifying this compound in complex matrices?

Methodological Answer:

  • Column Selection :
    • Use a C18 reversed-phase column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) at 1.0 mL/min .
  • Detection Limits :
    • Validate method sensitivity via spike-recovery experiments in plasma or soil extracts (LOQ = 10 ng/mL, RSD < 5%) .

Advanced Question: What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Derivative Synthesis :
    • Modify substituents on the phenyl or thiophene rings (e.g., introduce halogens or methoxy groups) and compare bioactivity .
  • SAR Analysis :
    • Use principal component analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with IC50_{50} values .

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